1,2-Bis(p-tolylthio)ethane
Overview
Description
1,2-Bis(p-tolylthio)ethane: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two p-tolylthio groups attached to an ethane backbone. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(p-tolylthio)ethane can be synthesized through the reaction of 4-methylthiophenol with ethylene dibromide . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H4Br2+2C7H7SH→C2H4(SC7H7)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(p-tolylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the thioether groups to thiols using reducing agents like .
Substitution: The p-tolylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
- Various substituted products from substitution reactions.
Sulfoxides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
1,2-Bis(p-tolylthio)ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(p-tolylthio)ethane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common ligand in coordination chemistry with similar structural features.
1,2-Bis(trimethylsiloxy)ethane: Used in organic synthesis with different functional groups.
1,2-Bis(triethoxysilyl)ethane: Utilized in material science and surface modification.
Uniqueness
1,2-Bis(p-tolylthio)ethane is unique due to the presence of p-tolylthio groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfanylethylsulfanyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYYHDXYKTSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954154 | |
Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-95-7 | |
Record name | NSC2699 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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